N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide
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Overview
Description
N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide is a member of benzenes.
Scientific Research Applications
Chemical Synthesis and Modifications
- The compound can be involved in chemical synthesis processes, such as the introduction of the 2-methylbut-2-enyl(diphenyl)silyl group into various organic structures through cuprate reagent, followed by conversion into a hydroxyl group, even in the presence of a C=C double bond (Fleming & Winter, 1993).
- Its structural analogues have been used in the synthesis of new phenylpropenoids and bis(1-phenylethyl)phenols, revealing significant potential in chemical synthesis (Chen et al., 2007).
Biochemical Studies and Applications
- In the field of biochemistry, derivatives of this compound have been used in studies related to the chemistry of N(1)- and N(6)-dimethylallyl derivatives of adenosine and adenine, highlighting its relevance in biochemical research (Martín & Reese, 1968).
- The compound has been involved in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the preparation of antibiotics, underlining its application in pharmaceutical research (Fleck et al., 2003).
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C22H23NO2/c1-18(2)15-16-23(21(17-24)20-11-7-4-8-12-20)22(25)14-13-19-9-5-3-6-10-19/h3-12,15,21,24H,16-17H2,1-2H3/t21-/m1/s1 |
InChI Key |
PCWNDSDJZMZSNJ-OAQYLSRUSA-N |
Isomeric SMILES |
CC(=CCN([C@H](CO)C1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2)C |
Canonical SMILES |
CC(=CCN(C(CO)C1=CC=CC=C1)C(=O)C#CC2=CC=CC=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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